molecular formula C6H8N2O B13168774 4-amino-5,6-dihydro-2H-pyran-3-carbonitrile

4-amino-5,6-dihydro-2H-pyran-3-carbonitrile

Cat. No.: B13168774
M. Wt: 124.14 g/mol
InChI Key: LPKBNQTWIASHLK-UHFFFAOYSA-N
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Description

4-amino-5,6-dihydro-2H-pyran-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound features a six-membered ring containing both nitrogen and oxygen atoms, which contributes to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5,6-dihydro-2H-pyran-3-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This method is favored due to its efficiency, atom economy, and the ability to produce the compound in high yields .

Industrial Production Methods

Industrial production of this compound often employs similar multicomponent reactions but on a larger scale. The use of recyclable catalysts and green solvents like polyethylene glycol (PEG-400) and glycerol has been explored to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

4-amino-5,6-dihydro-2H-pyran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyran derivatives .

Scientific Research Applications

4-amino-5,6-dihydro-2H-pyran-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-amino-5,6-dihydro-2H-pyran-3-carbonitrile exerts its effects is primarily through its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes and receptors. Detailed studies on its molecular targets and pathways are still ongoing, but its ability to form stable complexes with biological macromolecules is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    2-amino-4H-pyran-3-carbonitrile: Similar in structure but lacks the dihydro functionality.

    3,4-dihydro-2H-pyran-6-carbonitrile: Another related compound with slight structural differences.

    2-amino-3-cyano-4H-chromene: Contains a chromene ring instead of a pyran ring .

Uniqueness

4-amino-5,6-dihydro-2H-pyran-3-carbonitrile is unique due to its combination of amino and nitrile functional groups within a dihydropyran ring. This unique structure imparts distinct reactivity and potential for forming diverse derivatives, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

4-amino-3,6-dihydro-2H-pyran-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-3-5-4-9-2-1-6(5)8/h1-2,4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKBNQTWIASHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=C1N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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